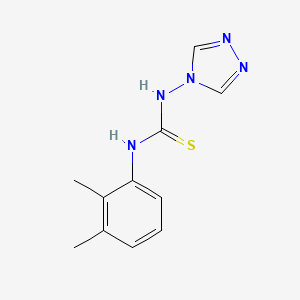

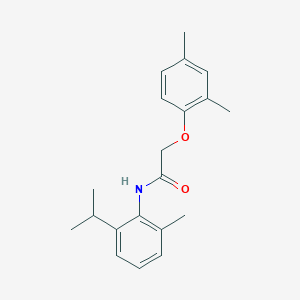

![molecular formula C18H15FN4O B5598236 3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)

3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide" is part of a series of compounds known for their potential biological activities. The interest in such compounds generally stems from their diverse pharmacological properties and their applications in material science.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of amino-triazole with acetyl chloride followed by Claisen-Schmidt Condensation reaction with different aromatic aldehydes. The structures of these compounds are usually confirmed by spectroscopic methods such as IR, H-NMR, and C-NMR (Patel & Panchal, 2012).

Applications De Recherche Scientifique

Polymer Science and Applications

Acrylamide derivatives, such as the one , are utilized in the development of novel polymeric materials with specific functionalities. For instance, acrylamide derivatives have been shown to facilitate the synthesis of optically active polymers, which exhibit enantioselective discrimination abilities. This property is valuable for chiral resolution in high-performance liquid chromatography (HPLC) (Lu et al., 2010). Furthermore, the synthesis of new acrylamide derivatives for use as corrosion inhibitors demonstrates the chemical versatility and industrial application potential of these compounds (Abu-Rayyan et al., 2022).

Biochemical Applications

In biochemical research, acrylamide derivatives are crucial for the development of sensitive detection methods for proteins and nucleic acids. The use of acrylamide-based fluorography for detecting tritium-labelled proteins in polyacrylamide gels is a notable example, enhancing the sensitivity and utility of gel electrophoresis techniques (Bonner & Laskey, 1974; Bonner, 1983). These methodologies are fundamental in molecular biology for analyzing the composition and properties of biomolecules.

Materials Science and Sensing Applications

Acrylamide derivatives contribute to the development of materials with specific sensing capabilities. For instance, the creation of fluorescent sensors for extracellular and intracellular potassium ion (K+) sensing highlights the application of these compounds in biomedical research and diagnostics (Zhou et al., 2011). Additionally, the synthesis of macromolecular luminogens for the sensing and removal of metal ions such as Fe(III) and Cu(II) showcases their utility in environmental monitoring and remediation efforts (Dutta et al., 2020).

Propriétés

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c1-23-12-20-22-18(23)14-3-2-4-16(11-14)21-17(24)10-7-13-5-8-15(19)9-6-13/h2-12H,1H3,(H,21,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEOUTSDVHVEDA-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)

![1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)

![4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)

![3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5598250.png)

![8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5598253.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)